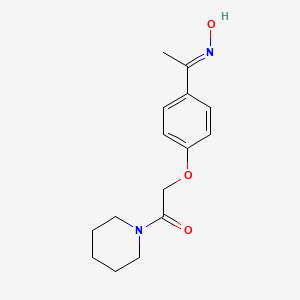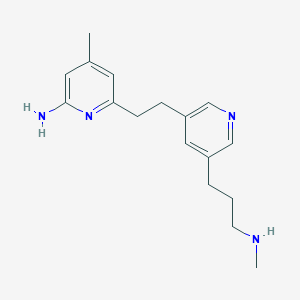
Levorphanol Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levorphanol tartrate is a potent opioid analgesic used primarily for the management of moderate to severe pain. It is the tartrate salt form of levorphanol, which is the levorotatory enantiomer of racemorphan. Levorphanol was first synthesized in the 1940s and has been used in clinical settings since the 1950s. It is known for its high efficacy and long duration of action, making it suitable for chronic pain management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levorphanol is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including demethylation, reduction, and cyclization reactions. Key intermediates include noroxymorphone and norlevorphanol. The final step involves the resolution of racemic levorphanol to obtain the levorotatory isomer.
Industrial Production Methods: Industrial production of levorphanol tartrate typically involves large-scale synthesis starting from thebaine. The process includes purification steps to ensure the high purity of the final product. The tartrate salt is formed by reacting levorphanol with tartaric acid, which enhances its solubility and stability for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Levorphanol undergoes various chemical reactions, including:
Oxidation: Levorphanol can be oxidized to form norlevorphanol.
Reduction: Reduction reactions can convert intermediates like noroxymorphone to levorphanol.
Substitution: Substitution reactions are involved in the initial steps of synthesizing levorphanol from thebaine.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, and dichloromethane are commonly used.
Major Products: The major product of these reactions is levorphanol, with norlevorphanol and noroxymorphone as key intermediates .
Applications De Recherche Scientifique
Levorphanol tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Medicine: Extensively studied for its analgesic properties and potential use in treating neuropathic pain.
Industry: Utilized in the development of new analgesic drugs and formulations
Mécanisme D'action
Levorphanol tartrate exerts its effects primarily through agonism at the μ-opioid receptor, but it also acts on δ-opioid and κ-opioid receptors. Additionally, it functions as an antagonist at the NMDA receptor and inhibits the reuptake of serotonin and norepinephrine. These combined actions contribute to its potent analgesic effects and efficacy in treating various types of pain, including neuropathic pain .
Comparaison Avec Des Composés Similaires
Morphine: Another potent opioid analgesic, but with a shorter duration of action compared to levorphanol.
Methadone: Shares NMDA receptor antagonism with levorphanol but has different pharmacokinetics.
Oxycodone: Similar in use for pain management but lacks the NMDA receptor antagonism seen in levorphanol.
Uniqueness: Levorphanol’s unique combination of opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition sets it apart from other opioids. This multifaceted mechanism makes it particularly effective for chronic and neuropathic pain management .
Levorphanol tartrate remains a valuable compound in both clinical and research settings due to its potent analgesic properties and unique pharmacological profile.
Propriétés
Numéro CAS |
5985-50-2 |
|---|---|
Formule moléculaire |
C21H29NO7 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
Clé InChI |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES isomérique |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)

![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)

![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)





